BenchChemオンラインストアへようこそ!

6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Physicochemical properties Drug-likeness CNS Drug Discovery

Procure this specific 6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine for your kinase inhibitor research. The unique N7-methyl group impacts binding conformation and CNS drug-like properties, while the C6-bromo handle is essential for efficient Pd-catalyzed cross-coupling reactions—critical for SAR studies. This exact substitution pattern ensures a consistent synthetic route. Inquire now for high-purity, research-grade material.

Molecular Formula C7H7BrN4
Molecular Weight 227.06 g/mol
CAS No. 1638771-12-6
Cat. No. B3323543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine
CAS1638771-12-6
Molecular FormulaC7H7BrN4
Molecular Weight227.06 g/mol
Structural Identifiers
SMILESCN1C(=CC2=CN=C(N=C21)N)Br
InChIInChI=1S/C7H7BrN4/c1-12-5(8)2-4-3-10-7(9)11-6(4)12/h2-3H,1H3,(H2,9,10,11)
InChIKeyUUJPIMIBKTXJLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine: A Versatile Building Block for Kinase-Focused Medicinal Chemistry


6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine (CAS: 1638771-12-6) is a heterocyclic small molecule featuring a pyrrolo[2,3-d]pyrimidine core with a 2-amino group, a 7-methyl substituent, and a critical 6-bromo handle. This compound serves as a key intermediate in medicinal chemistry, primarily for the synthesis of kinase inhibitors . The 2-amino-pyrrolo[2,3-d]pyrimidine scaffold is a well-validated pharmacophore for targeting the ATP-binding site of various kinases, including Aurora-A, EGFR, and JAK family members [1]. The specific substitution pattern of this compound allows for precise chemical elaboration, particularly through palladium-catalyzed cross-coupling reactions at the C6 position, to optimize potency and selectivity profiles .

Why Generic Substitution Fails: The Critical Role of C6-Bromo and N7-Methyl in 6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine


Substituting 6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine with closely related analogs like 6-bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine (lacking the N7-methyl) or 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine (lacking the C6-bromo) is not chemically equivalent and can derail a research program. The N7-methyl group is not a passive substituent; it directly impacts the compound's physicochemical properties and can influence the binding conformation and selectivity profile of the final kinase inhibitor by occupying a specific hydrophobic pocket in the target enzyme [1]. Conversely, the C6-bromo atom is an essential synthetic handle, not a bioisostere for other halogens like chlorine. The specific bond strength and reactivity of the C-Br bond dictate the efficiency and scope of subsequent palladium-catalyzed cross-coupling reactions, which are the cornerstone of analog synthesis from this scaffold . Selecting the correct starting material is therefore crucial for maintaining a consistent and productive synthetic route and achieving the desired biological outcome.

Quantitative Differentiation of 6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine Against Key Comparators


Physicochemical Differentiation: Impact of N7-Methyl on pKa and Predicted CNS Penetration

The presence of the N7-methyl group in 6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine alters key physicochemical properties compared to its des-methyl analog, 6-bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine. While direct pKa data for the target compound is limited, the impact of N7-methylation can be inferred from a comparator analysis with 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine, which shares the same N7-methyl and 2-amino core. This comparator has a predicted pKa of 6.70, a value consistent with reduced basicity compared to unsubstituted analogs . This pKa shift can significantly influence the compound's ionization state at physiological pH, thereby affecting permeability and target engagement. The addition of the methyl group also increases LogP, potentially improving blood-brain barrier penetration for CNS-targeted kinase inhibitors [1].

Physicochemical properties Drug-likeness CNS Drug Discovery

Synthetic Utility: The C6-Bromo Handle as a Critical Vector for Cross-Coupling Diversification

A primary rationale for procuring 6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine over its non-brominated analog, 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine, is the presence of the C6-bromo atom. This functional group is a potent synthetic handle, enabling a diverse range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) that are fundamental to modern medicinal chemistry . This allows for the rapid exploration of chemical space at the 6-position, a key site for modulating potency and selectivity. In contrast, the des-bromo analog lacks this point of diversification, requiring less efficient de novo synthesis for each new analog [1].

Synthetic Chemistry Cross-coupling Structure-Activity Relationship (SAR)

Kinase Inhibition: 2-Amino-pyrrolo[2,3-d]pyrimidines as Potent Aurora-A and EGFR Inhibitors

While direct biological data for 6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine is not found in primary literature, the core 2-amino-pyrrolo[2,3-d]pyrimidine scaffold has been established as a potent inhibitor of several clinically relevant kinases. A foundational SAR study demonstrated that 2-amino-pyrrolo[2,3-d]pyrimidines exhibit nanomolar activity against Aurora-A kinase, with compound 30 showing an IC50 of 0.008 µM (8 nM) [1]. Furthermore, research on derivatives of this scaffold has identified potent EGFR inhibitors, with compounds 4d, 4f, and 4h demonstrating IC50 values of 0.107, 0.159, and 0.196 µM, respectively [2]. The 6-bromo and 7-methyl groups on the target compound are designed to allow for further optimization of these activities.

Kinase Inhibition Oncology Aurora Kinase EGFR

Optimal Application Scenarios for 6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine in Drug Discovery


Synthesis of Targeted Kinase Inhibitor Libraries via Parallel Chemistry

The presence of the C6-bromo handle makes this compound an ideal starting point for creating diverse libraries of kinase inhibitors using parallel synthesis . Researchers can employ high-throughput Suzuki or Sonogashira cross-coupling reactions to introduce a wide array of aryl, heteroaryl, or alkynyl groups at the 6-position. This strategy allows for the rapid exploration of structure-activity relationships (SAR) at a key vector known to influence potency and selectivity in kinases like Aurora-A and EGFR [1].

Optimization of CNS-Penetrant Kinase Inhibitors

When developing kinase inhibitors intended for CNS targets (e.g., for brain tumors or neurodegenerative diseases), the N7-methyl group offers a strategic advantage . Compared to non-alkylated analogs, the increased lipophilicity and altered pKa conferred by the methyl group [1] are predicted to enhance passive permeability across the blood-brain barrier. Procurement of this specific compound supports medicinal chemistry efforts aimed at balancing kinase potency with favorable CNS drug-like properties.

Investigating Kinase Selectivity through Targeted Substitution

The combination of the 2-amino and 7-methyl groups on the pyrrolo[2,3-d]pyrimidine core provides a unique starting point for probing kinase selectivity . By further elaborating the molecule at the 6-position, researchers can fine-tune interactions with the ATP-binding pocket and adjacent hydrophobic regions. This scaffold is particularly relevant for developing selective inhibitors of JAK family kinases, where subtle structural differences can dictate JAK1 vs. JAK2 vs. JAK3 selectivity [2].

Quote Request

Request a Quote for 6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.